5-OctylL-Glutamate

Vue d'ensemble

Description

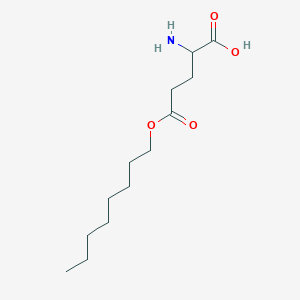

5-OctylL-Glutamate is a derivative of glutamic acid, where the carboxyl group is esterified with an octyl group. This compound is known for its cell-permeable properties, making it a valuable tool in biochemical research. It is often used to increase intracellular levels of glutamic acid, which plays a crucial role in various metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-OctylL-Glutamate can be synthesized through the esterification of L-glutamic acid with octanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency of the esterification process. Enzymes such as lipases can be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures.

Analyse Des Réactions Chimiques

Types of Reactions

5-OctylL-Glutamate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding L-glutamic acid and octanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the octyl chain, leading to the formation of various oxidized derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond. Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the octyl chain.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under appropriate conditions.

Major Products Formed

Hydrolysis: L-glutamic acid and octanol.

Oxidation: Various oxidized derivatives of the octyl chain.

Substitution: Compounds with substituted ester groups, depending on the nucleophile used.

Applications De Recherche Scientifique

5-OctylL-Glutamate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other glutamate derivatives and as a reagent in various chemical reactions.

Biology: The compound is employed to study the role of glutamic acid in cellular metabolism and neurotransmission.

Medicine: Research on this compound includes its potential use in drug delivery systems due to its cell-permeable properties.

Industry: It is used in the production of biodegradable polymers and other materials.

Mécanisme D'action

The primary mechanism of action of 5-OctylL-Glutamate involves its hydrolysis within the cell to release free glutamic acid. This increase in intracellular glutamic acid levels can influence various metabolic pathways, including the synthesis of proteins, nucleotides, and other essential biomolecules. The compound can also interact with glutamate receptors, affecting neurotransmission and cellular signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Glutamic Acid: The parent compound of 5-OctylL-Glutamate, involved in numerous metabolic pathways.

Poly-γ-Glutamic Acid: A polymer of glutamic acid used in drug delivery and biodegradable materials.

N-Acetyl-L-Glutamate: A derivative of glutamic acid involved in the urea cycle.

Uniqueness

This compound is unique due to its cell-permeable properties, which allow it to effectively increase intracellular levels of glutamic acid. This makes it a valuable tool in research applications where modulation of glutamic acid levels is required.

Activité Biologique

5-Octyl-L-Glutamate is a compound of interest in the field of biochemistry and pharmacology, primarily due to its interactions with glutamate receptors and potential therapeutic applications. This article reviews the biological activity of 5-Octyl-L-Glutamate, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Chemical Structure and Properties

5-Octyl-L-Glutamate is a derivative of glutamic acid, characterized by the addition of an octyl group at the nitrogen atom of the amino acid. This modification increases its hydrophobicity, potentially influencing its interaction with biological membranes and receptors.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

5-Octyl-L-Glutamate primarily acts as an agonist for metabotropic glutamate receptors (mGluRs), particularly mGluR5. These receptors are G-protein-coupled receptors (GPCRs) that play crucial roles in synaptic plasticity and neurotransmission. Activation of mGluR5 has been linked to various neurological conditions, including anxiety, depression, and schizophrenia .

- Agonist Activity : Studies indicate that 5-Octyl-L-Glutamate can stabilize the active conformation of mGluR5, promoting intracellular signaling pathways associated with neuronal excitability and synaptic transmission .

- Allosteric Modulation : The compound may also exhibit allosteric properties, enhancing the receptor's response to endogenous agonists without directly activating the receptor itself .

Neuroprotective Properties

Research has suggested that 5-Octyl-L-Glutamate may confer neuroprotective effects. By modulating glutamate signaling, it could help mitigate excitotoxicity—a process where excessive glutamate leads to neuronal damage. This property is particularly relevant in conditions such as stroke and neurodegenerative diseases .

Influence on Glutamate Transporters

The compound appears to affect the expression and activity of glutamate transporters such as GLT-1 (glutamate transporter 1). Downregulation of GLT-1 has been observed in models of alcohol withdrawal syndrome, suggesting that 5-Octyl-L-Glutamate might influence glutamate homeostasis in the brain .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of 5-Octyl-L-Glutamate:

- Ethanol Withdrawal Studies : In a study involving male alcohol-preferring rats, administration of 5-Octyl-L-Glutamate during ethanol withdrawal resulted in altered expression levels of GLT-1, indicating its potential role in modulating withdrawal symptoms and glutamatergic signaling .

- Neuroprotective Assays : Experimental models assessing neuroprotection have shown that treatment with 5-Octyl-L-Glutamate reduces markers of oxidative stress and apoptosis in neuronal cells exposed to high glutamate levels .

- Pharmacological Characterization : Detailed pharmacological studies have quantified the binding affinity and efficacy of 5-Octyl-L-Glutamate at mGluR5, demonstrating its potential as a therapeutic agent for disorders associated with dysregulated glutamatergic signaling .

Data Tables

Propriétés

IUPAC Name |

(2S)-2-amino-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDDOKSXLQWTOD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.